molecular formula C22H28N2O14 B8102966 Anatabine (dicitrate)

Anatabine (dicitrate)

Cat. No.: B8102966
M. Wt: 544.5 g/mol
InChI Key: CGVRSINYLOUBAU-XRIOVQLTSA-N
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Description

Anatabine (dicitrate) is a minor alkaloid found in plants of the Solanaceae family, including tobacco, peppers, tomatoes, and eggplants. It has garnered significant interest due to its anti-inflammatory properties and potential therapeutic applications in various diseases, including neurodegenerative disorders and inflammatory bowel diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anatabine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The chemical synthesis involves the reaction of 3-(2-pyridyl)propanal with ammonia, followed by cyclization to form the anatabine structure. The dicitrate form is obtained by reacting anatabine with citric acid under controlled conditions .

Industrial Production Methods: Industrial production of anatabine (dicitrate) typically involves large-scale extraction from tobacco plants, followed by purification and conversion to the dicitrate form. The process includes solvent extraction, chromatography, and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Anatabine (dicitrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Anatabine (dicitrate) exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Anatabine (dicitrate) is often compared with other alkaloids, such as nicotine and anabasine, due to its structural similarity and biological effects:

    Nicotine: Both anatabine and nicotine are found in tobacco and act on nicotinic acetylcholine receptors. anatabine has a more pronounced anti-inflammatory effect and lower toxicity.

    Anabasine: Similar to anatabine, anabasine is a minor tobacco alkaloid with anti-inflammatory properties. .

References

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2C6H8O7/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h1-4,6,8,10,12H,5,7H2;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVRSINYLOUBAU-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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